2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol
Description
Properties
IUPAC Name |
2-methoxy-6-[(2-methylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-3-4-8-13(11)16-10-12-7-5-9-14(18-2)15(12)17/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMRQNNAHAFJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One synthetic route involves the condensation of 2-methoxyphenol (guaiacol) with 2-methyl aniline under appropriate conditions . The reaction proceeds via imine formation between the phenolic hydroxyl group and the amino group of 2-methyl aniline, resulting in the formation of 2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol .
Industrial Production Methods
Industrial-scale production methods may vary, but the key step remains the condensation reaction. Optimization of reaction conditions, catalysts, and purification processes ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol undergoes several types of reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: Substitution reactions at the phenolic position are possible.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides.
Major Products
Scientific Research Applications
2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol is a chemical compound with a variety of applications in scientific research. Characterized by a phenolic ring with a methoxy group (OCH3) at position 2 and an imine group at position 6, this compound, also known as a Schiff base, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research.
Scientific Research Applications
This compound is used in various scientific applications:
- Anti-inflammatory Research The compound has shown promise in anti-inflammatory applications by inhibiting pathways that lead to inflammation, particularly through interactions with nuclear hormone receptors.
- Anticancer Research It effectively inhibits the growth of various cancer cell lines by inducing apoptosis through modulation of key signaling pathways.
- Interaction Studies This compound may bind to various biological targets, including enzymes involved in metabolic processes and receptors related to hormone signaling, which is essential for understanding its therapeutic potential. Studies also suggest that the compound may interact with estrogen receptors, influencing gene expression related to cellular proliferation and differentiation.
- Antioxidant It exhibits potential as an antioxidant, with capabilities to scavenge free radicals, thereby protecting cells from oxidative stress.
Case Studies
- Inhibition of Cancer Cell Lines In vitro studies have demonstrated that 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol effectively inhibited the growth of various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through modulation of key signaling pathways.
- Estrogen Receptor Binding Interaction studies have shown that 2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol can bind effectively to estrogen receptors, modulating their activity. This interaction is significant as it may influence gene expression related to cell growth and differentiation processes. Additionally, its ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways suggests potential applications in cancer therapy by reducing inflammatory responses associated with tumor progression.
Data Table
Several compounds share structural similarities with 2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol | Similar phenolic structure; different aryl group | Known for binding estrogen receptors; potential therapeutic use |
| 4-Methoxybenzaldehyde | Contains a methoxy group; lacks imine functionality | Used in various syntheses but lacks biological activity compared to target compound |
| 5-Nitro-o-phenylenediamine | Contains nitro groups; no methoxy or imine | Primarily used in dye manufacturing; limited pharmaceutical relevance |
Chemical Reactions
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol undergoes several reactions:
- Oxidation: It can be oxidized to form quinone derivatives.
- Reduction: Reduction of the imine group yields the corresponding amine.
- Substitution: Substitution reactions at the phenolic position are possible. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides). Major products include quinone derivatives, reduced amine forms, and substituted phenols.
Mechanism of Action
2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol has been shown to inhibit the growth of cancer cells, including human immunodeficiency virus (HIV)-infected cells and breast cancer cells, by interfering with cell signaling pathways . The specific mechanism of action is not fully understood, but it may be due to its ability to form intramolecular hydrogen bonds that cause oxidative DNA damage in cancer cells .
Comparison with Similar Compounds
Biological Activity
2-Methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol, a member of the Schiff base family, is characterized by its unique structure that includes a methoxy group and an imine linkage. This compound has garnered attention for its potential biological activities, including antibacterial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Synthesis
The compound has the chemical formula and features a phenolic ring with a methoxy group at position 2 and an imine group at position 6. The synthesis typically involves a one-pot condensation reaction between o-vanillin and an appropriate amine under mild conditions, often using solvents like methanol or ethanol.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study conducted using the Minimum Inhibitory Concentration (MIC) method showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These results suggest that the compound's ability to chelate metal ions may disrupt essential metal-dependent processes in bacteria, leading to its antibacterial effects .
Antioxidant Activity
The antioxidant activity of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. The results indicate that it can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 30 |
| ABTS Scavenging | 25 |
The antioxidant properties are attributed to the compound's ability to stabilize free radicals through electron donation, which is facilitated by its phenolic structure.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The MTT assay results indicated a dose-dependent reduction in cell viability for A549 lung cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
Molecular docking studies revealed strong interactions between the compound and key active sites of cancer-related proteins, suggesting potential mechanisms for its anticancer activity .
Case Studies
- Antibacterial Study : A comprehensive study evaluated the antibacterial efficacy of several Schiff bases, including our compound. The findings confirmed its superior activity against Staphylococcus aureus, which is particularly relevant given the rise of antibiotic-resistant strains .
- Antioxidant Evaluation : A comparative study assessed various phenolic compounds' antioxidant activities, highlighting that this compound showed comparable efficacy to well-known antioxidants like ascorbic acid .
- Anticancer Research : In a study focusing on lung cancer therapies, the compound was tested alongside established chemotherapeutics. It demonstrated synergistic effects when combined with these drugs, enhancing overall cytotoxicity towards cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
